Enoxolone

Catalog No.
S527188
CAS No.
471-53-4
M.F
C30H46O4
M. Wt
470.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Enoxolone

CAS Number

471-53-4

Product Name

Enoxolone

IUPAC Name

(2S,4aS,6aS,6bR,12aS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid

Molecular Formula

C30H46O4

Molecular Weight

470.7 g/mol

InChI

InChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)/t19?,21?,22?,23?,26-,27+,28+,29-,30-/m1/s1

InChI Key

MPDGHEJMBKOTSU-FNCONFKVSA-N

SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C

Solubility

Soluble in DMSO

Synonyms

12, Po, Acid, Glycyrrhetic, Acid, Glycyrrhetinic, Acid, Rhetinic, Acid, Uralenic, Arthrodont, Enoxolone, Glyciram, Glycyram, Glycyrrhetic Acid, Glycyrrhetinic Acid, Jintan, Po 12, Rhetinic Acid, Uralenic Acid

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C

Isomeric SMILES

C[C@]12CC[C@](CC1C3=CC(=O)C4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O

Description

The exact mass of the compound Enoxolone is 470.3396 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757815. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Pentacyclic Triterpenes - Supplementary Records. It belongs to the ontological category of hydroxy monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C30 isoprenoids (triterpenes) [PR0106]. However, this does not mean our product can be used or applied in the same or a similar way.

Anti-inflammatory and Immunomodulatory Effects

Enoxolone possesses anti-inflammatory properties that are being investigated in scientific research. Studies suggest it may suppress the activity of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) []. Additionally, Enoxolone may modulate the immune system by regulating the activity of immune cells and cytokine production [].

These properties are being explored for their potential benefits in various inflammatory conditions, including:

  • Skin diseases: Enoxolone's anti-inflammatory effects are being investigated for treating eczema, psoriasis, and atopic dermatitis.
  • Liver diseases: Research suggests Enoxolone may be beneficial in chronic hepatitis due to its anti-inflammatory and antiviral properties.
  • Autoimmune diseases: Studies are exploring the potential of Enoxolone in modulating the immune response in autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus.

Antiviral Properties

Enoxolone has been shown to exhibit antiviral activity against various viruses in laboratory studies []. The exact mechanisms of this antiviral effect are still under investigation, but it may involve inhibiting viral replication or entry into host cells.

Research is ongoing to explore the potential application of Enoxolone against:

  • Hepatitis viruses: Studies suggest Enoxolone may have antiviral activity against hepatitis B and C viruses.
  • Herpesviruses: Enoxolone's antiviral properties are being investigated for treating herpes simplex virus (HSV) infections.

Other Potential Applications

Enoxolone is being investigated for its potential benefits in various other conditions, including:

  • Gastric ulcers: Studies suggest Enoxolone may promote healing and protect the gastric mucosa.
  • Cancer: Research is exploring the potential anti-tumor effects of Enoxolone in some cancer types.

Enoxolone, also known as glycyrrhetic acid, is a pentacyclic triterpenoid derived from the hydrolysis of glycyrrhizic acid, which is extracted from the root of the liquorice plant (Glycyrrhiza glabra). Its chemical formula is C30H46O4\text{C}_{30}\text{H}_{46}\text{O}_{4} and it has a molecular weight of approximately 470.7 g/mol. Enoxolone exhibits a sweet taste and is often used as a flavoring agent to mask the bitterness of certain medications. It has been noted for its potential anti-inflammatory properties and its role in modulating various biological processes in the body .

The mechanism of action of enoxolone is still being elucidated, but it appears to have multiple effects. It exhibits anti-inflammatory properties by inhibiting the production of inflammatory mediators like cytokines []. Additionally, it may have antiviral activity by interfering with the viral replication cycle []. Enoxolone's ability to soothe irritated skin is thought to be due to its anti-inflammatory and membrane-stabilizing effects [].

That are crucial for its pharmacological applications:

  • Oxidation: Common oxidizing agents like potassium permanganate and chromium trioxide can oxidize enoxolone to form various derivatives, enhancing its therapeutic properties.
  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are utilized to modify the compound, potentially altering its biological activity.
  • Substitution: Enoxolone can participate in substitution reactions with alkyl halides and acyl chlorides under acidic or basic conditions, leading to the formation of new derivatives that may exhibit different pharmacological effects .

These reactions are essential for developing derivatives that could have improved efficacy or reduced side effects.

Enoxolone has demonstrated a variety of biological activities:

  • Anti-inflammatory Effects: It inhibits enzymes involved in the metabolism of prostaglandins, such as 15-hydroxyprostaglandin dehydrogenase, thereby modulating inflammatory responses.
  • Gastroprotective Properties: Enoxolone influences gastric secretion and enhances mucous secretion in the intestines, contributing to its protective effects on the gastrointestinal tract .
  • Mineralocorticoid Activity: It has been studied for its potential role in conditions like Apparent Mineralocorticoid Excess (AME), where it affects electrolyte balance by inhibiting 11β-hydroxysteroid dehydrogenase type 2, leading to increased sodium retention .

The synthesis of enoxolone can be achieved through several methods, typically starting from beta-sitosterol. The synthesis pathway involves multiple steps including:

  • Oxidation: Beta-sitosterol is oxidized using sodium periodate in methanol to yield 3β-hydroxy-5α,6α-epoxycholest-7-ene-6-one.
  • Isomerization: This product is then isomerized using sodium metaperiodate in acetic acid to form 3β-hydroxy-11-oxoolean-12-en-30-oic acid.
  • Reduction: Sodium borohydride reduces the compound to 3β-hydroxy-11-oxoolean-12-en-30-ol.
  • Cyclization: The final cyclization step occurs with sulfuric acid in methanol, yielding enoxolone .

This multi-step synthesis highlights the complexity involved in producing enoxolone.

Enoxolone is utilized in various applications:

  • Pharmaceuticals: It is used topically for treating allergic or infectious skin inflammation and orally for its aldosterone-like effects in managing electrolyte levels .
  • Flavoring Agent: Due to its sweet taste, it is commonly used in food products to mask bitterness .
  • Research: Enoxolone is investigated for its potential therapeutic roles in conditions such as hypertension and metabolic disorders due to its mineralocorticoid activity .

Studies on enoxolone have shown that it interacts with several biological pathways:

  • Enzyme Inhibition: It inhibits enzymes like 11β-hydroxysteroid dehydrogenase type 2, which plays a crucial role in cortisol metabolism and mineralocorticoid receptor activation .
  • Cellular Effects: Enoxolone modulates cellular functions by influencing prostaglandin levels, affecting processes such as inflammation and gastric secretion .

These interactions underscore its potential as a therapeutic agent but also highlight the need for careful consideration of its effects on various biological systems.

Similar Compounds

Several compounds share structural or functional similarities with enoxolone. Here are some notable examples:

Compound NameChemical FormulaKey Features
Glycyrrhizic AcidC42H62O16Precursor to enoxolone; exhibits similar properties.
Glycyrrhetinic AcidC30H46O4Closely related; shares anti-inflammatory properties.
Oleanolic AcidC30H48O3Another triterpenoid with hepatoprotective effects.
Ursolic AcidC30H48O3Known for anti-inflammatory and anticancer activities.
Betulinic AcidC30H48O3Exhibits antiviral properties; structurally similar.

Enoxolone's uniqueness lies in its specific interactions with mineralocorticoid receptors and its dual role as both an anti-inflammatory agent and a flavoring compound.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

6.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

470.33960994 g/mol

Monoisotopic Mass

470.33960994 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Melting Point

296 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P540XA09DR

GHS Hazard Statements

Aggregated GHS information provided by 67 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 21 of 67 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 46 of 67 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Enoxolone is a pentacyclic triterpenoid aglycone metabolite of glycyrrhizin, which is a product of the plant Glycyrrhiza glabra (licorice), with potential expectorant, and gastrokinetic activities. After administration, enoxolone inhibits the metabolism of prostaglandins by both 15-hydroxyprostaglandin dehydrogenase [NAD(+)] and prostaglandin reductase 2. Therefore, this agent potentiates the activity of prostaglandin E2 and F2alpha, which inhibits gastric secretion while stimulating pancreatic secretion and the secretion of intestinal and respiratory mucus, leading to increased intestinal motility and antitussive effects. Additionally, this agent inhibits 11 beta-hydroxysteroid dehydrogenase and other enzymes involved in the conversion of cortisol to cortisone in the kidneys.

MeSH Pharmacological Classification

Anti-Inflammatory Agents

ATC Code

D - Dermatologicals
D03 - Preparations for treatment of wounds and ulcers
D03A - Cicatrizants
D03AX - Other cicatrizants
D03AX10 - Enoxolone

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Dehydrogenases [EC:1.1.1.-]
HSD11B1 [HSA:3290] [KO:K15680]

Pictograms

Irritant

Irritant

Other CAS

471-53-4
1449-05-4

Wikipedia

Enoxolone

Use Classification

Cosmetics -> Skin conditioning

General Manufacturing Information

Olean-12-en-29-oic acid, 3-hydroxy-11-oxo-, (3.beta.,20.beta.)-: ACTIVE

Dates

Modify: 2023-08-15
1: Fan R, Li N, Xu H, Xiang J, Wang L, Gao Y. The mechanism of hydrothermal hydrolysis for glycyrrhizic acid into glycyrrhetinic acid and glycyrrhetinic acid 3-O-mono-β-D-glucuronide in subcritical water. Food Chem. 2016 Jan 1;190:912-21. doi: 10.1016/j.foodchem.2015.06.039. Epub 2015 Jun 16. PubMed PMID: 26213056.
2: Yang J, Xi K, Gui Y, Wang Y, Zhang F, Ma C, Hong H, Liu X, Meng N, Zhang X. [The effect of 18β-sodium glycyrrhetinic acid on the nasal mucosa epithelial cilia in rat models of allergic rhinitis]. Lin Chung Er Bi Yan Hou Tou Jing Wai Ke Za Zhi. 2015 Dec;29(23):2060-4. Chinese. PubMed PMID: 27101679.
3: Ma Y, Xie D, Wang ZH, Dai JG, An XQ, Gu ZY. [Microbial transformation of glycyrrhetinic acid by Cunninghamella blakesleeana]. Zhongguo Zhong Yao Za Zhi. 2015 Nov;40(21):4212-7. Chinese. PubMed PMID: 27071259.
4: Luo J, Liu M, Wu X, Dou Y, Xia Y, Dai Y, Wei Z. DGAEE, a newly synthesized derivative of glycyrrhetinic acid, potently attenuates mouse septic shock via its main metabolite DGA in an IL-10-dependent manner. Int Immunopharmacol. 2015 Dec;29(2):583-90. doi: 10.1016/j.intimp.2015.09.025. Epub 2015 Oct 9. PubMed PMID: 26456500.
5: Lekar AV, Borisenko SN, Vetrova EV, Filonova OV, Maksimenko EV, Borisenko NI, Minkin VI. Study of an Acid-Free Technique for the Preparation of Glycyrrhetinic Acid from Ammonium Glycyrrhizinate in Subcritical Water. Nat Prod Commun. 2015 Nov;10(11):1801-3. PubMed PMID: 26749800.
6: Zhang L, Zhou JP, Yao J. Improved anti-tumor activity and safety profile of a paclitaxel-loaded glycyrrhetinic acid-graft-hyaluronic acid conjugate as a synergistically targeted drug delivery system. Chin J Nat Med. 2015 Dec;13(12):915-24. doi: 10.1016/S1875-5364(15)30097-2. PubMed PMID: 26721710.
7: Huang LR, Hao XJ, Li QJ, Wang DP, Zhang JX, Luo H, Yang XS. 18β-Glycyrrhetinic Acid Derivatives Possessing a Trihydroxylated A Ring Are Potent Gram-Positive Antibacterial Agents. J Nat Prod. 2016 Apr 22;79(4):721-31. doi: 10.1021/acs.jnatprod.5b00641. Epub 2016 Feb 29. PubMed PMID: 26928299.
8: Wang H, Zhang G, Sui H, Liu Y, Park K, Wang W. Comparative studies on the properties of glycyrrhetinic acid-loaded PLGA microparticles prepared by emulsion and template methods. Int J Pharm. 2015 Dec 30;496(2):723-31. doi: 10.1016/j.ijpharm.2015.11.018. Epub 2015 Nov 12. PubMed PMID: 26581771.
9: Lv QL, Wang GH, Chen SH, Hu L, Zhang X, Ying G, Qin CZ, Zhou HH. In Vitro and in Vivo Inhibitory Effects of Glycyrrhetinic Acid in Mice and Human Cytochrome P450 3A4. Int J Environ Res Public Health. 2015 Dec 25;13(1):84. doi: 10.3390/ijerph13010084. PubMed PMID: 26712778; PubMed Central PMCID: PMC4730475.
10: Zhang J, Zhang M, Ji J, Fang X, Pan X, Wang Y, Wu C, Chen M. Glycyrrhetinic Acid-Mediated Polymeric Drug Delivery Targeting the Acidic Microenvironment of Hepatocellular Carcinoma. Pharm Res. 2015 Oct;32(10):3376-90. doi: 10.1007/s11095-015-1714-2. Epub 2015 Jul 7. PubMed PMID: 26148773.
11: Darvishi B, Manoochehri S, Esfandyari-Manesh M, Samadi N, Amini M, Atyabi F, Dinarvand R. Enhanced Cellular Cytotoxicity and Antibacterial Activity of 18-β-Glycyrrhetinic Acid by Albumin-conjugated PLGA Nanoparticles. Drug Res (Stuttg). 2015 Dec;65(12):617-23. doi: 10.1055/s-0034-1390487. Epub 2015 Jan 21. PubMed PMID: 25607747.
12: Zhang H, Huang Q, Zhai J, Zhao YN, Zhang LP, Chen YY, Zhang RW, Li Q, Hu XP. Structural basis for 18-β-glycyrrhetinic acid as a novel non-GSH analog glyoxalase I inhibitor. Acta Pharmacol Sin. 2015 Sep;36(9):1145-50. doi: 10.1038/aps.2015.59. Epub 2015 Aug 17. PubMed PMID: 26279158; PubMed Central PMCID: PMC4561975.
13: Tang ZH, Zhang LL, Li T, Lu JH, Ma DL, Leung CH, Chen XP, Jiang HL, Wang YT, Lu JJ. Glycyrrhetinic acid induces cytoprotective autophagy via the inositol-requiring enzyme 1α-c-Jun N-terminal kinase cascade in non-small cell lung cancer cells. Oncotarget. 2015 Dec 22;6(41):43911-26. doi: 10.18632/oncotarget.6084. PubMed PMID: 26549806; PubMed Central PMCID: PMC4791276.
14: Zhou J, Cai W, Jin M, Xu J, Wang Y, Xiao Y, Hao L, Wang B, Zhang Y, Han J, Huang R. 18β-glycyrrhetinic acid suppresses experimental autoimmune encephalomyelitis through inhibition of microglia activation and promotion of remyelination. Sci Rep. 2015 Sep 2;5:13713. doi: 10.1038/srep13713. PubMed PMID: 26329786; PubMed Central PMCID: PMC4557075.
15: Du H, Liu M, Yang X, Zhai G. The role of glycyrrhetinic acid modification on preparation and evaluation of quercetin-loaded chitosan-based self-aggregates. J Colloid Interface Sci. 2015 Dec 15;460:87-96. doi: 10.1016/j.jcis.2015.08.049. Epub 2015 Aug 24. PubMed PMID: 26319324.

Explore Compound Types